
THK-523
Overview
Description
THK-523 is a compound that has garnered significant attention in the field of neurodegenerative disease research, particularly for its potential use in imaging tau pathology in Alzheimer’s disease. This compound is a potent tau imaging radiotracer, which means it can be used to visualize tau protein deposits in the brain using positron emission tomography (PET) imaging .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of THK-523 involves several steps, starting with the preparation of the precursor compounds. One of the key steps in the synthesis is the formation of the quinoline core structure, which is achieved through a series of chemical reactions involving benzyl ®-(-)-glycidyl ether and benzyl (S)-(+)-glycidyl ether . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While specific details on the industrial production methods of this compound are limited, it is known that the compound is synthesized in specialized laboratories with strict adherence to safety and quality control standards. The production process involves the use of high-purity reagents and advanced analytical techniques to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
THK-523 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may result in the formation of quinoline derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
THK-523 has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying the chemical properties and reactivity of quinoline derivatives.
Biology: Employed in the study of tau protein aggregation and its role in neurodegenerative diseases.
Medicine: Utilized as a PET imaging agent for the detection of tau pathology in Alzheimer’s disease patients.
Industry: Applied in the development of diagnostic tools and imaging agents for neurodegenerative diseases .
Mechanism of Action
THK-523 exerts its effects by selectively binding to tau protein deposits in the brain. The compound has a high affinity for tau fibrils, which allows it to accumulate in regions with a high density of tau protein deposits. This selective binding enables the visualization of tau pathology using PET imaging. The molecular targets of this compound include the tau protein and its aggregated forms, which are implicated in the progression of Alzheimer’s disease .
Biological Activity
THK-523, a novel radioligand, has garnered significant attention for its ability to selectively bind to tau protein aggregates in the context of neurodegenerative diseases, particularly Alzheimer's disease (AD). This compound is notable for its potential in non-invasive imaging of tau pathology, which is crucial for understanding and diagnosing AD. This article reviews the biological activity of this compound, focusing on its binding characteristics, pharmacokinetics, and comparative efficacy with other tau imaging agents.
Binding Affinity and Selectivity
This compound has been extensively studied for its binding affinity to tau protein aggregates. In vitro studies indicate that this compound exhibits a higher binding affinity to recombinant tau compared to β-amyloid fibrils. Specifically, binding assays have shown that this compound binds to multiple sites on tau (K18Δ280K), indicating its potential as a selective imaging agent for tau pathology in AD .
Comparative Binding Affinity
The following table summarizes the binding affinities of this compound and other related compounds to tau protein aggregates:
Compound | Binding Affinity (Kd in nM) | Specificity |
---|---|---|
This compound | 86.5 | High affinity for tau |
THK-5105 | 2.63 | Higher than this compound |
THK-5117 | 5.19 | Higher than this compound |
FDDNP | 263 | Lower affinity for tau |
This data illustrates that while this compound is effective, newer compounds like THK-5105 and THK-5117 demonstrate superior binding characteristics .
In Vivo Imaging Studies
Preclinical studies utilizing micro-positron emission tomography (micro-PET) have demonstrated that this compound shows significantly higher retention in the brains of tau transgenic mice compared to wild-type mice. Specifically, a study reported a retention rate of 48% in tau transgenic mice brains, highlighting its potential for in vivo imaging of tau pathology .
Case Study: Tau Transgenic Mice
In a controlled study involving tau transgenic mice:
- Objective : To evaluate the in vivo binding efficacy of this compound.
- Method : Mice were administered this compound intravenously, followed by PET imaging.
- Results : The compound localized effectively to areas with known tau pathology, confirming its utility as a diagnostic tool.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates rapid brain uptake but also significant retention in white matter, which can complicate image interpretation. Studies have shown that while this compound achieves a notable brain uptake shortly after administration, its clearance rate is slower compared to newer derivatives like THK-5105 and THK-5117 .
Biodistribution Studies
A biodistribution analysis was performed on normal mice after intravenous administration of this compound:
- Peak Brain Uptake : 2.62% ID·g⁻¹ at 2 minutes post-injection.
- Clearance : Slower than competing compounds, potentially affecting diagnostic clarity.
Selectivity for Tau Pathology
This compound has been shown to selectively bind to paired helical filament tau in AD brains while demonstrating no significant binding to tau lesions found in non-Alzheimer's tauopathies such as corticobasal degeneration (CBD) and progressive supranuclear palsy (PSP). This selectivity is critical for ensuring accurate imaging results and distinguishing between different forms of tau pathology .
Q & A
Basic Research Questions
Q. What methodologies are recommended for validating THK-523's binding specificity to paired helical filament (PHF)-tau in Alzheimer's disease (AD) research?
- Methodological Answer : Combine immunohistochemistry (IHC) with autoradiography in post-mortem AD brain sections. Use anti-tau antibodies (e.g., AT8 for phosphorylated tau) to confirm co-localization of this compound binding sites with PHF-tau deposits. Include control experiments in non-AD tauopathy models (e.g., Pick’s disease) to verify absence of binding to non-PHF tau aggregates .
Q. What are the standard protocols for using this compound in PET imaging studies of neurofibrillary tangles (NFTs)?
- Methodological Answer : Optimize injection protocols with standardized molar activity (>50 GBq/μmol) and administer 185–370 MBq intravenously. Acquire dynamic PET scans over 60–90 minutes, with arterial blood sampling for input function correction. Validate results against post-mortem histopathology to correlate in vivo binding with NFT density .
Q. How should researchers control for off-target binding when employing this compound in tauopathy models?
- Methodological Answer : Conduct competitive binding assays using structurally distinct tau tracers (e.g., T807) to assess cross-reactivity. Include autoradiography in Aβ-rich APP/PS1 mouse models to rule out amyloid plaque binding. Use blocking agents (e.g., unlabeled this compound) to confirm displaceable binding .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro binding data (e.g., inhibition assays) and in vivo PET imaging results with this compound?
- Methodological Answer : Replicate inhibition assays (e.g., this compound vs. T807) under standardized buffer conditions (pH 7.4, 25°C) to minimize variability. Cross-validate with post-mortem autoradiography to confirm tracer retention in NFT-rich regions. Consider allosteric interactions or conformational changes in tau fibrils that may alter binding kinetics in vivo .
Q. What experimental approaches are suitable for comparing this compound's diagnostic performance with next-generation tau tracers like T807?
- Methodological Answer : Perform head-to-head PET studies in the same cohort of AD patients, using identical scanning protocols. Quantify binding parameters (e.g., SUVR, distribution volume ratio) in Braak stage-matched regions. Validate with longitudinal cognitive assessments to correlate tracer retention with disease progression .
Q. What methodological considerations are critical when adapting this compound protocols for investigating non-Alzheimer tauopathies?
- Methodological Answer : Redesign radioligand screening pipelines to include 3D-structured tau fibrils (e.g., corticobasal degeneration-specific isoforms). Use cryo-EM to map this compound binding sites on non-PHF tau conformers. Optimize kinetic modeling parameters (e.g., koff rates) to account for reduced tracer retention in non-AD tau aggregates .
Q. Data Contradiction and Validation
Q. How should researchers address discrepancies in this compound’s inhibition profiles across different experimental setups?
- Methodological Answer : Systematically vary assay conditions (e.g., pH, ionic strength) to identify confounding factors. Use statistical tools like Bland-Altman plots to quantify inter-lab variability. Publish raw datasets and protocols in supplementary materials to enable meta-analyses .
Q. What strategies improve reproducibility when translating this compound findings from preclinical models to human studies?
- Methodological Answer : Standardize animal model selection (e.g., transgenic mice expressing human 4R/3R tau isoforms). Validate PET-MRI co-registration techniques to ensure anatomical accuracy. Share anonymized imaging data via repositories like ADNI to facilitate cross-study comparisons .
Q. Tables for Key Experimental Comparisons
Properties
IUPAC Name |
4-[6-(2-fluoroethoxy)quinolin-2-yl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O/c18-9-10-21-15-6-8-17-13(11-15)3-7-16(20-17)12-1-4-14(19)5-2-12/h1-8,11H,9-10,19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJOXECWZKCGBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C2)C=C(C=C3)OCCF)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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